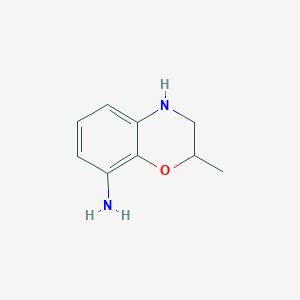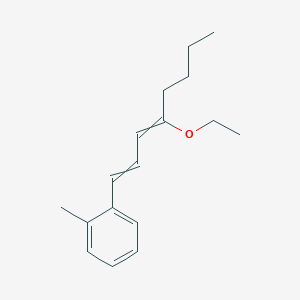
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzamido group, a tert-butoxycarbonyl (Boc) protecting group, and a D-phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Benzamidation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base to introduce the benzamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylalanine backbone can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
Hydrolysis: Removal of the Boc group yields 4-benzamido-D-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the phenylalanine backbone.
Scientific Research Applications
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that recognize the benzamido or phenylalanine moieties.
Pathways Involved: Pathways related to amino acid metabolism, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Benzamido-D-phenylalanine: Lacks the Boc protecting group.
N-(tert-butoxycarbonyl)-D-phenylalanine: Lacks the benzamido group.
4-Benzamido-L-phenylalanine: Contains the L-phenylalanine backbone instead of D-phenylalanine.
Uniqueness
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is unique due to the combination of the benzamido group, Boc protecting group, and D-phenylalanine backbone
Properties
CAS No. |
919529-50-3 |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2R)-3-(4-benzamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)13-14-9-11-16(12-10-14)22-18(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m1/s1 |
InChI Key |
MGIGICQVXBESRU-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
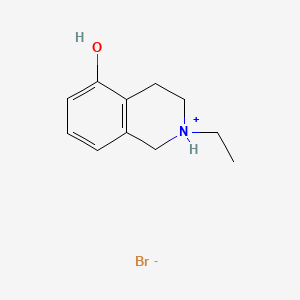
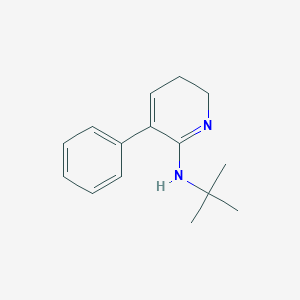
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
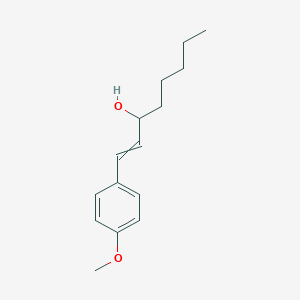
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
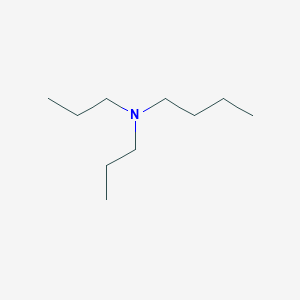
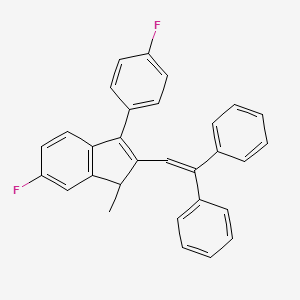
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
